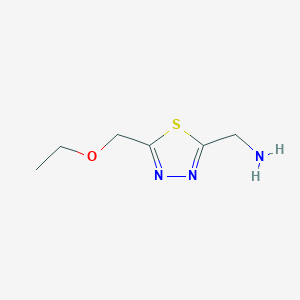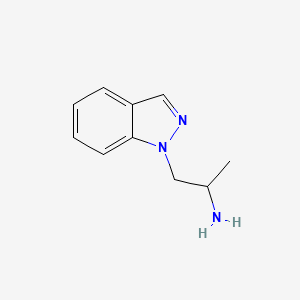
2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid: is an organic compound with the molecular formula C8H5F2NO4 It is characterized by the presence of a difluoroacetic acid moiety attached to a phenyl ring substituted with hydroxyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing robust reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The difluoroacetic acid moiety can also participate in various biochemical pathways, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
2-Nitrophenylacetic acid: Similar in structure but lacks the difluoro groups, making it less reactive in certain chemical reactions.
4-Hydroxy-3-nitrophenylacetic acid: Similar but without the difluoroacetic acid moiety, affecting its chemical properties and reactivity.
Uniqueness: 2,2-Difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid is unique due to the presence of both difluoro and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H5F2NO5 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-hydroxy-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2NO5/c9-8(10,7(13)14)4-1-2-6(12)5(3-4)11(15)16/h1-3,12H,(H,13,14) |
InChI Key |
ORQGSXSTUILQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetate](/img/structure/B13586601.png)



![4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13586641.png)
![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)
![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)


